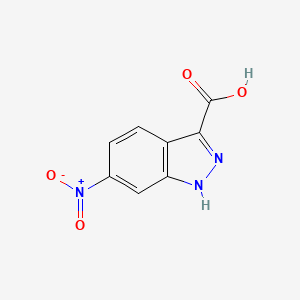

6-Nitro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

6-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQFFHKDZNETBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630784 | |

| Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857801-97-9 | |

| Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitro-1H-indazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are recognized as bioisosteres of indoles and are adept at forming critical hydrogen bonds within the binding pockets of various protein targets.[2] This has led to their incorporation into numerous therapeutic agents, including potent kinase inhibitors like axitinib and pazopanib, which are used in cancer therapy.[3] The functionalization of the indazole core at the C3 position is a key strategy in drug discovery.[3] this compound is a valuable building block in this context, offering multiple functional groups for synthetic elaboration. The presence of the nitro group significantly influences the electronic properties of the ring system, while the carboxylic acid provides a versatile handle for amide coupling, esterification, and other conjugations.[4] This guide offers a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and scientists in drug development.

Section 1: Physicochemical and Structural Properties

This compound is characterized by its rigid, planar bicyclic structure, with the nitro and carboxylic acid groups imparting distinct electronic and physical characteristics.[4] The strong electron-withdrawing nature of the nitro group at the 6-position significantly impacts the molecule's reactivity and spectroscopic profile.

Molecular Architecture

The molecule consists of a benzene ring fused to a pyrazole ring.[4] The substituents at positions 3 (-COOH) and 6 (-NO₂) dictate its chemical behavior. While a specific crystal structure is not widely reported, analogous compounds like 6-nitro-1H-indazole exhibit planar geometries.[4] The carboxylic acid group can participate in intramolecular hydrogen bonding with the adjacent nitrogen atom of the pyrazole ring.[4]

Physical Properties

Quantitative physical data for this compound is sparse in the public domain; however, data from closely related compounds and predictive models provide valuable insights. It is typically expected to be a yellowish to orange solid, consistent with other nitroaromatic compounds.[5][6]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₈H₅N₃O₄ | [4][7][8] |

| Molecular Weight | 207.14 g/mol | [4][7][9] |

| Appearance | Yellowish-orange to brown powder (predicted) | [5][6] |

| Boiling Point | ~547.1°C at 760 mmHg (predicted) | [4][8] |

| Solubility | Moderate solubility in DMSO; low in H₂O (predicted) | [4] |

| Storage | Store at 2-8°C, sealed in a dry environment | [8][10] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton spectrum is characterized by deshielded aromatic protons, a direct consequence of the electron-withdrawing nitro group. The proton adjacent to the nitro group is expected to appear at a significantly downfield chemical shift (δ 8.5–9.0 ppm).[4] The carboxylic acid proton is also highly deshielded, typically appearing as a broad singlet around δ ~13 ppm.[4] For the specific compound, a ¹H NMR spectrum in DMSO-d6 has been reported.[9]

-

¹³C NMR: In the carbon spectrum, the carbon atom directly attached to the nitro group (C-6) is significantly deshielded, resonating at a downfield chemical shift. For comparison, in the precursor aldehyde, this carbon (C-6) appears at 146.9 ppm.[11][12] The carbonyl carbon of the carboxylic acid would also be expected in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |

| Carboxylic Acid O-H | ~2500–3000 | Broad stretch | [4] |

| Carbonyl C=O | ~1700 | Stretch; conjugation can lower frequency | [13][14] |

| Aromatic C-H | ~3100 | Stretch | |

| Asymmetric NO₂ | ~1520 | Strong stretch | [4] |

| Symmetric NO₂ | ~1350 | Strong stretch | [4] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. For the precursor, 6-Nitro-1H-indazole-3-carbaldehyde, the [M-H]⁻ ion was found at m/z 190.0245, against a calculated value of 190.0253.[3] For the carboxylic acid, predicted collision cross section (CCS) values have been calculated for various adducts, which can aid in its identification in complex mixtures.[7]

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.03528 | 136.5 |

| [M+Na]⁺ | 230.01722 | 145.6 |

| [M-H]⁻ | 206.02072 | 137.1 |

(Data from PubChemLite)[7]

Section 3: Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 6-nitroindole. The first step is a nitrosation reaction to form the key intermediate, 6-Nitro-1H-indazole-3-carbaldehyde, followed by oxidation to the desired carboxylic acid.[2][3]

Detailed Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[13]

Causality: This procedure utilizes a classical nitrosation of an indole. The acidic conditions generate nitrous acid (HNO₂) in situ from sodium nitrite. The electron-rich C3 position of the indole ring undergoes electrophilic attack, leading to a ring-opening and subsequent recyclization cascade to form the indazole-3-carbaldehyde.[3] This reaction is particularly effective for electron-deficient indoles like 6-nitroindole.[3]

Materials:

-

6-Nitroindole (5.15 g, 31.7 mmol)

-

Sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol)

-

6 M Hydrochloric acid (HCl, 14 mL)

-

Distilled water (150 mL)

-

500 mL round-bottomed flask with magnetic stirrer

Procedure:

-

To the 500 mL round-bottomed flask, add sodium nitrite (6.38 g) and distilled water (150 mL). Stir to dissolve.

-

Slowly add 6-nitroindole (5.15 g) to the solution at 20°C. Stir the mixture vigorously for approximately 5 minutes to form a bright yellow, homogeneous suspension.

-

Using an addition funnel, add 6 M HCl (14 mL) dropwise to the suspension over a period of 30 minutes. Maintain the temperature at 20°C.

-

After the addition is complete, continue to stir the reaction mixture at 20°C for 90 minutes.

-

Monitor the reaction completion by taking a small aliquot, filtering it, dissolving the precipitate in acetonitrile, and analyzing by LC-MS.

-

Upon completion, collect the precipitate by vacuum filtration.

-

Wash the collected solid with additional distilled water (50 mL).

-

Dry the product to yield 6-nitro-1H-indazole-3-carbaldehyde as an orange solid (Reported yield: 77%).

Protocol: Oxidation to this compound

Causality: The aldehyde functional group at the C3 position is readily oxidized to a carboxylic acid using common oxidizing agents. The choice of oxidant depends on the stability of other functional groups, but the nitro-indazole core is generally robust enough for standard oxidation conditions.

Materials:

-

6-Nitro-1H-indazole-3-carbaldehyde

-

Potassium permanganate (KMnO₄) or a similar oxidant (e.g., Jones reagent)

-

Appropriate solvent (e.g., acetone, water)

-

Acid for workup (e.g., HCl)

General Procedure (Example with KMnO₄):

-

Dissolve or suspend the 6-Nitro-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., aqueous acetone) in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium permanganate in water portion-wise, monitoring the color change from purple to brown (MnO₂). Maintain the temperature below 10°C.

-

Stir the reaction until TLC or LC-MS indicates the complete consumption of the starting aldehyde.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the brown precipitate dissolves.

-

Acidify the clear solution with dilute HCl to precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Section 4: Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay between the aromatic indazole core, the electron-withdrawing nitro group, and the carboxylic acid functionality.

Influence of the Nitro Group

The -NO₂ group at the C-6 position acts as a strong deactivating group via both inductive and resonance effects. This significantly reduces the electron density of the entire bicyclic system, making the ring less susceptible to electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this is less common for this specific scaffold.

Reactivity of the Carboxylic Acid Group

The -COOH group at the C-3 position is the primary site for synthetic modification.

-

Amide Coupling: It can be readily converted to an acyl chloride or activated with standard coupling reagents (e.g., EDC, HOBT) to react with a wide range of amines, forming indazole-3-carboxamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[15]

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters. This can be used to create prodrugs, for instance, by esterifying the acid with a lipophilic alcohol to potentially enhance blood-brain barrier penetration.[4]

Reactivity of the Nitro Group

The nitro group itself can be a synthetic handle.

-

Reduction: The -NO₂ group can be reduced to an amino (-NH₂) group using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation provides access to 6-amino-1H-indazole derivatives, which are also important intermediates for further functionalization, such as diazotization or acylation.

Section 5: Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery due to the proven biological activities of the indazole scaffold.

-

Kinase Inhibitors: The indazole core is a cornerstone in the design of kinase inhibitors for oncology. The ability to derivatize the C-3 position allows for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of kinases.[3]

-

Antiproliferative and Antimicrobial Agents: Fused tricyclic pyrazole derivatives, structurally related to indazoles, have demonstrated potent antiproliferative activity against cancer cell lines and antibacterial properties.[16] The nitro-indazole core, in particular, has been explored for these activities.[16]

-

CNS-Active Agents: The indazole framework is considered a privileged structure capable of interacting with a wide range of biological targets, including those in the central nervous system.[1]

-

Antileishmanial Candidates: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and shown to be promising inhibitors of Leishmania major, highlighting the potential of this scaffold in developing treatments for parasitic diseases.[17]

Section 6: Safety and Handling

-

Hazards Identification: Considered a hazardous substance. It may be harmful if swallowed, in contact with skin, or inhaled.[18][19] It can cause skin and serious eye irritation.[19] Some data suggests it may be a suspected carcinogen or mutagen.[19]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19] A dust respirator should be used if there is a risk of generating dust.[18]

-

Handling and Storage: Avoid all personal contact, including inhalation of dust.[18] Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[20]

-

Spill and Disposal: For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable container for disposal.[18] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

References

- BenchChem Technical Support Team. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. Benchchem.

- Chem-Impex. (n.d.). 6-Nitroindole-3-carboxylic acid. Chem-Impex.

- Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid for sale. Vulcanchem.

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

- Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Benchchem.

- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, DOI:10.1039/C8RA01546E.

- PubChem. (n.d.). 6-Nitroindazole.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

- Santa Cruz Biotechnology. (n.d.).

- Greenbook.net. (n.d.).

- TCI Chemicals. (n.d.).

- Sigma-Aldrich. (2024).

- PubChemLite. (n.d.). This compound (C8H5N3O4). Université du Luxembourg.

- Thermo Fisher Scientific. (2024).

- ChemicalBook. (n.d.). 6-Nitro-3-indazolecarboxylic acid(857801-97-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis.

- Chemical Supplier. (n.d.). This compound.

- Chemicalbridge. (n.d.). This compound.

- Benchchem. (n.d.).

- Maldonado, E., et al. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH.

- Der Pharma Chemica. (n.d.).

- Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- YouTube. (2024).

- Sigma-Aldrich. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid.

- Chemistry LibreTexts. (2022).

Sources

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]

- 8. This compound [myskinrecipes.com]

- 9. 6-Nitro-3-indazolecarboxylic acid(857801-97-9) 1H NMR [m.chemicalbook.com]

- 10. This compound,857801-97-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. 6-NITRO INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.greenbook.net [assets.greenbook.net]

physicochemical characteristics of 6-Nitro-1H-indazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Nitro-1H-indazole-3-carboxylic acid

Section 1: Introduction

This compound is a heterocyclic compound belonging to the indazole family, which is characterized by a bicyclic structure where a benzene ring is fused to a pyrazole ring.[1] The indazole scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere of the indole nucleus found in many biologically active molecules.[2][3] The presence of a nitro group (-NO₂) at the 6-position and a carboxylic acid (-COOH) at the 3-position imparts distinct electronic properties and functional handles for chemical modification.

The nitro group acts as a strong electron-withdrawing group, influencing the acidity, reactivity, and overall electronic distribution of the molecule.[1][4] The carboxylic acid function provides a key site for forming amides, esters, and other derivatives, making it a versatile intermediate for the synthesis of more complex molecules.[5] These derivatives are explored for a wide range of biological activities, with the parent indazole scaffold being a core component in numerous kinase inhibitors and other therapeutic agents.[2][6][7]

This guide provides a comprehensive overview of the known and predicted , offering insights into its structure, properties, and spectroscopic profile. It is intended for researchers and professionals in drug discovery and organic synthesis who require a detailed understanding of this important chemical entity.

Section 2: Molecular Structure and Identifiers

The fundamental identity of a chemical compound is defined by its structure and standardized identifiers, which ensure unambiguous communication in research and development.

Caption: 2D Chemical Structure of the Topic Compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C₈H₅N₃O₄ | [1][8] |

| Molecular Weight | 207.14 g/mol | [1] |

| CAS Number | 857801-97-9 | [9][10] |

| InChI | InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | [8] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NN=C2C(=O)O | [8] |

| Predicted XlogP | 1.2 | [8] |

Section 3: Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Acidity (pKa)

The molecule possesses two primary acidic protons: the carboxylic acid proton (-COOH) and the indazole ring N-H proton.

-

Carboxylic Acid Proton: The pKa of a typical benzoic acid is ~4.2. The presence of the strongly electron-withdrawing nitro group on the aromatic ring is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid proton.

-

Indazole N-H Proton: The indazole ring itself is weakly acidic. The pKa of the N-H proton of the parent 1H-indazole is approximately 14.[11] The nitro group's electron-withdrawing effect will also increase the acidity of this proton, though it will remain significantly less acidic than the carboxylic acid proton.

While no experimental pKa value for this compound is available in the cited literature, it is anticipated to be a moderately strong organic acid due to the combined electronic effects of the indazole ring and the nitro substituent.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted XlogP value of 1.2 suggests that the compound has moderate lipophilicity.[8] This value indicates a balance between aqueous and lipid solubility, which is a crucial parameter in drug design for predicting absorption and distribution. For a related compound, 1-methyl-6-nitro-1H-indazole-3-carboxylic acid, the predicted LogP is 1.3.[12]

Solubility

Based on its structure and predicted logP, this compound is expected to have:

-

Low solubility in water , a characteristic common for aromatic carboxylic acids.[1]

-

Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

-

Solubility in aqueous base due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

For context, the parent compound 6-nitro-1H-indazole exhibits a solubility of >24.5 µg/mL at a pH of 7.4.[13]

Melting Point and Thermal Stability

-

The parent compound, indazole-3-carboxylic acid, has a melting point of 266-270 °C (with decomposition).[14][15]

-

The precursor, 6-Nitro-1H-indazole-3-carboxaldehyde, has a melting point above 260 °C.[6]

The compound should be stored in a cool, dry place, protected from light, to ensure long-term stability.[9] The nitroaromatic system can be sensitive to light, and elevated temperatures may accelerate degradation.[16][17]

Section 4: Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation. While dedicated spectra for the title compound are not published in the search results, a reliable profile can be predicted based on data from its precursors and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum (typically in DMSO-d₆) is expected to show several key signals. The carboxylic acid proton should appear as a very broad singlet far downfield, likely around δ 13 ppm.[1] The indazole N-H proton would also be a broad singlet. The aromatic protons on the benzene portion of the ring will be significantly deshielded by the electron-withdrawing nitro group, with expected chemical shifts in the δ 8.5–9.0 ppm range.[1]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear around δ 160-165 ppm. Aromatic carbons will resonate in the typical δ 110-150 ppm region, with the carbon attached to the nitro group being significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands confirming the presence of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3000 cm⁻¹.[1]

-

N-H Stretch (Indazole): A moderate, sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two distinct strong bands, one for the asymmetric stretch (~1520 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₈H₅N₃O₄. The monoisotopic mass is 207.028 Da.[8] Electrospray ionization (ESI) would likely show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 206.0207.[8] Other common adducts such as [M+H]⁺ and [M+Na]⁺ may also be observed.[8]

Section 5: Synthesis and Reactivity

Synthetic Pathway

This compound is typically prepared from a commercially available starting material, 6-nitroindole. The synthesis is a two-step process:

-

Nitrosation: 6-nitroindole undergoes a reaction with a nitrosating agent, such as sodium nitrite in acidic conditions, to induce ring opening and subsequent recyclization, forming 6-Nitro-1H-indazole-3-carbaldehyde.[2][6]

-

Oxidation: The intermediate aldehyde is then oxidized to the final carboxylic acid. This is a common transformation in organic synthesis and can be achieved with various oxidizing agents. The aldehyde group is known to be susceptible to oxidation, and this can even occur through exposure to air over time.[16]

Caption: Conceptual workflow for the synthesis of the topic compound.

Chemical Reactivity

The reactivity of the molecule is governed by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions like esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents like EDC/HOBT) to generate a library of derivatives.[5][18]

-

Indazole Ring: The indazole ring is electron-deficient due to the potent electron-withdrawing effect of the 6-nitro group. This deactivates the ring towards electrophilic aromatic substitution but may make it susceptible to nucleophilic aromatic substitution under certain conditions. The N-H proton can also be alkylated or acylated.

Section 6: Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of the title compound, emphasizing self-validating steps for ensuring experimental integrity.

Protocol for Synthesis and Purification (Conceptual)

This protocol adapts established methods for the synthesis of the aldehyde precursor followed by a standard oxidation.[2][6]

Part A: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

-

Preparation: In a round-bottomed flask, dissolve sodium nitrite (NaNO₂, ~3 equivalents) in distilled water.

-

Addition of Starting Material: Cool the solution to 20°C and slowly add solid 6-nitroindole (~1 equivalent) while stirring vigorously to form a homogeneous suspension.[2]

-

Initiation of Reaction: Add 6 M hydrochloric acid (HCl) dropwise over 30 minutes. The reaction is exothermic and the color will change. Monitor the internal temperature to keep it controlled.

-

Reaction Monitoring (Self-Validation): After 90 minutes, take a small aliquot of the reaction mixture, quench it, and spot it on a TLC plate alongside the 6-nitroindole starting material. A new, more polar spot corresponding to the product should be visible, and the starting material spot should be significantly diminished.

-

Workup: Filter the resulting solid precipitate. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Drying: Dry the solid product under vacuum to yield 6-Nitro-1H-indazole-3-carbaldehyde. Confirm identity with ¹H NMR and IR spectroscopy.[3]

Part B: Oxidation to this compound

-

Setup: Suspend the aldehyde from Part A in a suitable solvent (e.g., aqueous acetone or tert-butanol).

-

Oxidation: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while stirring at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or HPLC, observing the disappearance of the aldehyde spot/peak and the appearance of a new, more polar spot/peak for the carboxylic acid.

-

Quenching and Workup: Once the reaction is complete, quench the excess oxidant (e.g., with sodium bisulfite). Acidify the mixture with HCl to pH ~2-3, which will precipitate the carboxylic acid product.

-

Purification: Filter the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified this compound.

-

Final Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, and measure its melting point.

Protocol for Stability Assessment

This protocol provides a framework for evaluating the compound's stability under stress conditions.[17]

Caption: Experimental workflow for assessing compound stability.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

-

Test Samples: Aliquot the stock solution into separate, sealed amber vials for each condition to be tested (e.g., 40°C, ambient light, UV light, pH 4 buffer, pH 9 buffer).

-

Time Zero Analysis (Self-Validation): Immediately analyze one vial (T=0) using a validated HPLC-UV method to establish the initial purity and peak area of the compound.

-

Incubation: Store the vials under their respective stress conditions.

-

Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week), remove a vial from each condition and analyze it by HPLC-UV.

-

Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining over time to determine its stability profile under each condition.

Section 7: Summary of Physicochemical Data

Table 2: Consolidated Physicochemical Properties

| Property | Value / Description | Reference |

| Molecular Formula | C₈H₅N₃O₄ | [1][8] |

| Molecular Weight | 207.14 g/mol | [1] |

| Appearance | Expected to be a yellowish or orange solid | Inferred from[3][19] |

| Melting Point | Expected to be >260 °C (with decomposition) | Inferred from[6][14] |

| Solubility | Low in H₂O; Moderate in DMSO | [1] |

| pKa | Not experimentally determined; expected to be a moderately strong organic acid | Inferred |

| logP (Predicted) | 1.2 | [8] |

| Storage Conditions | 2-8°C, sealed in dry, protected from light | [9][20] |

Section 8: References

-

Chem-Impex. (n.d.). 6-Nitroindole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid for sale. Retrieved from --INVALID-LINK--

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531-12539. DOI:10.1039/C8RA01546E. Retrieved from --INVALID-LINK--

-

PubChemLite. (n.d.). This compound (C8H5N3O4). Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Moshang Chemical. (n.d.). 1-methyl-6-nitro-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Chemicalbridge. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--

-

Aldawsari, M., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(15), 2795. Retrieved from --INVALID-LINK--

-

Ambeed. (n.d.). 857801-97-9|this compound. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Der Pharma Chemica. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(3), 136-143. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 7597-18-4|6-Nitro-1H-indazole. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 80(9), 4554–4561. Retrieved from --INVALID-LINK--

-

Achmem. (n.d.). 6-Nitro-1H-indole-3-carboxylic acid. Retrieved from --INVALID-LINK--

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from --INVALID-LINK--

-

Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

References

- 1. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]

- 9. This compound,857801-97-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 10. 857801-97-9|this compound| Ambeed [ambeed.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 1-methyl-6-nitro-1H-indazole-3-carboxylic acid - CAS号 1058740-77-4 - 摩熵化学 [molaid.com]

- 13. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 15. 吲唑-3-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Nitro-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure, bonding, and physicochemical properties of 6-nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a recognized pharmacophore, and the strategic placement of the nitro and carboxylic acid functionalities imparts unique electronic and steric characteristics that are crucial for its biological activity. This document synthesizes theoretical predictions with experimental data from analogous compounds to offer a detailed understanding of its structural features. We will delve into its spectroscopic signature, three-dimensional geometry, and the underlying principles of its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational resource for the rational design of novel therapeutics based on the this compound core.

Introduction

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of a multitude of biologically active molecules.[1] Its structural resemblance to the endogenous purine bases allows it to function as a versatile scaffold in the development of kinase inhibitors, anti-cancer agents, and anti-parasitic drugs.[1][2] The compound this compound (C₈H₅N₃O₄, Molar Mass: 207.14 g/mol ) is a prominent member of this family, featuring a potent electron-withdrawing nitro group at the C6 position and a carboxylic acid moiety at the C3 position.[3][4] This unique substitution pattern significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity, making it a valuable intermediate and a potential therapeutic agent in its own right. This guide aims to provide a detailed exposition of its molecular architecture and bonding characteristics.

Molecular Structure and Bonding

Predicted Geometry and Intramolecular Interactions

Based on X-ray crystallographic studies of similar indazole derivatives, the benzene and pyrazole rings are expected to be coplanar.[3] The nitro group at the C6 position and the carboxylic acid group at the C3 position will also lie in or close to this plane to maximize resonance stabilization. A key structural feature is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyrazole ring, which can influence its acidity and conformational preference.[3]

Electronic Effects of Substituents

The presence of the nitro group (-NO₂) at the C6 position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This significantly decreases the electron density of the benzene ring, making the aromatic protons more deshielded. The carboxylic acid group (-COOH) at the C3 position is also electron-withdrawing, further influencing the electronic landscape of the molecule. These electronic properties are crucial determinants of the molecule's reactivity and its ability to engage in specific intermolecular interactions within a biological target.

Spectroscopic Characterization

The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific compound is not available, we can predict its characteristic spectral features based on data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the benzene ring are anticipated to be significantly deshielded due to the electron-withdrawing nature of the nitro group, with chemical shifts predicted to be in the range of δ 8.5–9.0 ppm.[4] The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, likely around δ ~13 ppm, a characteristic feature of carboxylic acids.[4]

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon atoms attached to the electron-withdrawing nitro and carboxylic acid groups, as well as the carbons within the aromatic system, will exhibit characteristic chemical shifts.

| Predicted ¹H NMR Data | |

| Proton | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] |

| Aromatic Protons | 8.5 - 9.0 |

| Carboxylic Acid Proton | ~13 (broad singlet) |

| Predicted ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] |

| Carbonyl Carbon | ~165 - 175 |

| Aromatic Carbons | ~110 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A very broad absorption band is expected in the region of 2500–3000 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.[4] The C=O stretching of the carboxylic acid will likely appear as a strong, sharp peak around 1700-1730 cm⁻¹. The nitro group will give rise to two distinct stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[4]

| Predicted IR Absorption Bands | |

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | 2500 - 3000 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1730 |

| N-O (Nitro, asymmetric) | ~1520 |

| N-O (Nitro, symmetric) | ~1350 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₈H₅N₃O₄ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of H₂O, CO, and NO₂ being plausible fragmentation pathways.

Synthesis and Reactivity

The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A plausible synthetic route involves the oxidation of the corresponding aldehyde, 6-nitro-1H-indazole-3-carbaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of 6-Nitroindole

This procedure is adapted from established methods for the synthesis of indazole-3-carboxaldehydes from indoles.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitroindole in a suitable solvent such as a mixture of water and an organic co-solvent.

-

Addition of Nitrosating Agent: Cool the solution in an ice bath and slowly add a solution of sodium nitrite (NaNO₂).

-

Acidification: While maintaining the low temperature, add a mineral acid (e.g., hydrochloric acid) dropwise to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the product, 6-nitro-1H-indazole-3-carbaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to this compound

-

Reaction Setup: Suspend the 6-nitro-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., acetic acid or a mixture of t-butanol and water).

-

Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), to the suspension. The reaction may require gentle heating.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidizing agent.

-

Isolation and Purification: Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic pathway to this compound.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The carboxylic acid handle allows for the facile synthesis of a variety of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships.

Derivatives of the 6-nitroindazole core have demonstrated significant biological activity. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown antiproliferative activity against lung carcinoma cell lines.[2] Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their antileishmanial properties.[2] These findings underscore the potential of the 6-nitroindazole scaffold in oncology and infectious disease research.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Nitro-1H-indazole-3-carboxylic acid

Introduction: Unambiguous Identification of a Key Heterocyclic Building Block

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the definitive structural elucidation of 6-Nitro-1H-indazole-3-carboxylic acid. We will move beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret their own data.

Molecular Structure and Electronic Influences

The precise arrangement of substituents on the indazole core creates a unique electronic environment that is directly reflected in its spectroscopic signatures.

-

Nitro Group (-NO₂ at C-6): As a strong deactivating and electron-withdrawing group, it significantly lowers the electron density on the fused benzene ring, particularly at the ortho (C-5, C-7) and para (C-4) positions. This effect results in a pronounced downfield shift (deshielding) of nearby protons in NMR spectroscopy.

-

Carboxylic Acid Group (-COOH at C-3): This group also withdraws electron density and introduces characteristic vibrational modes in IR spectroscopy. Its acidic proton is highly sensitive to its environment and is readily identifiable in ¹H NMR.

The combination of these functional groups provides a rich set of spectroscopic handles for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the definitive technique for establishing the atom-to-atom connectivity of a molecule. For a multi-substituted aromatic system like this, it is indispensable for confirming the specific isomeric form.

Expertise in Practice: The Rationale Behind the Method

The primary challenge in characterizing this molecule is to confirm the 3,6-substitution pattern and distinguish it from other potential isomers (e.g., 5-nitro, 7-nitro). The choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is deliberate. It is an excellent solvent for the compound and, critically, its ability to form hydrogen bonds allows for the routine observation of the exchangeable N-H and -COOH protons, which might otherwise be broadened into obscurity or exchange with trace water in solvents like chloroform-d.[2]

¹H NMR Spectral Analysis

The proton NMR spectrum is defined by the deshielding effects of the nitro and carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| -COOH | > 13.0 | Broad Singlet | The highly acidic proton is significantly deshielded. Its broadness is due to hydrogen bonding and chemical exchange.[1] |

| N-H | ~12.0 - 14.0 | Broad Singlet | The pyrazole N-H proton is also acidic and appears as a broad signal in a similar downfield region. |

| H-7 | ~8.6 - 9.0 | Doublet (d) | Positioned adjacent to the strongly electron-withdrawing nitro group, this proton is the most deshielded of the aromatic protons.[1][3] |

| H-5 | ~8.2 - 8.4 | Doublet of Doublets (dd) | Experiences deshielding from the ortho nitro group. |

| H-4 | ~8.0 - 8.2 | Doublet (d) | The least deshielded of the aromatic protons, coupled to H-5. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon backbone and the influence of the electron-withdrawing substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=O | ~165 - 175 | The carbonyl carbon of the carboxylic acid appears in the typical downfield region for this functional group.[4] |

| C-6 | ~147 | The direct attachment to the nitro group causes a strong downfield shift. This is a key signature for the 6-nitro substitution pattern.[3] |

| C-3a, C-7a | ~140 - 145 | Bridgehead carbons of the fused ring system. |

| C-3 | ~125 - 135 | Carbon bearing the carboxylic acid group. |

| C-4, C-5, C-7 | ~108 - 125 | Aromatic carbons, with their specific shifts influenced by the nitro group's position. |

Protocol: High-Field NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect a minimum of 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary to obtain a good signal-to-noise ratio and accurate peak integration for all carbon environments.[2]

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While NMR maps the skeleton, IR spectroscopy acts as a rapid and definitive confirmation of the functional groups attached to it. Its diagnostic power lies in identifying the characteristic vibrational frequencies of the -COOH and -NO₂ moieties.

Expertise in Practice: Interpreting the Vibrational Signatures

The IR spectrum of this molecule is dominated by three key features. The most telling is the exceptionally broad O-H stretch of the carboxylic acid, a result of strong intermolecular hydrogen bonding that forms a dimeric structure.[4] This is a textbook signature that is difficult to mistake. The sharp, intense C=O stretch confirms the carbonyl, while the two distinct N-O stretches provide unequivocal evidence of the nitro group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics |

| O-H Stretch (-COOH) | 2500 - 3300 | Very Broad, Strong |

| C=O Stretch (-COOH) | 1700 - 1725 | Sharp, Strong |

| N-O Asymmetric Stretch | ~1520 | Strong |

| N-O Symmetric Stretch | ~1350 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| N-H Stretch | ~3100 - 3300 | Medium, Broad (may be obscured by O-H) |

Data compiled from sources[1][4][5][6].

Protocol: Solid-State IR (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for IR Analysis

Caption: Experimental workflow for acquiring a solid-state IR spectrum using the KBr pellet technique.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition, offering the final piece of the structural puzzle.

Expertise in Practice: Choosing the Right Ionization

For a polar, acidic molecule like this compound, electrospray ionization (ESI) is the method of choice. It is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. Data can be acquired in both positive and negative ion modes. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion, leading to a very clean and sensitive analysis.

Mass-to-Charge (m/z) Data Interpretation

The molecular formula C₈H₅N₃O₄ corresponds to a monoisotopic mass of 207.028 Da.[7]

| Ion/Adduct | Ionization Mode | Predicted m/z (High Resolution) | Key Insights |

| [M-H]⁻ | ESI Negative | 206.0207 | Often the base peak for carboxylic acids in negative mode. |

| [M+H]⁺ | ESI Positive | 208.0353 | Protonated molecule. |

| [M+Na]⁺ | ESI Positive | 230.0172 | Sodium adduct, commonly observed. |

| [M-H₂O-H]⁻ | ESI Negative | 188.0101 | Potential fragmentation via loss of water from the carboxyl group. |

| [M-COOH]⁻ | ESI Negative | 162.0254 | Fragmentation via loss of the carboxylic acid group. |

Predicted m/z values from PubChemLite.[7]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC System: Use a standard C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.

-

MS System: Couple the LC output to an ESI source on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass chromatogram for the expected ions. Compare the measured exact mass to the theoretical mass; a mass error of <5 ppm is considered confirmation of the elemental composition.

Workflow for LC-MS Analysis

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Nitro-1H-indazole-3-carboxylic acid

This guide provides a comprehensive analysis of the solubility characteristics of 6-Nitro-1H-indazole-3-carboxylic acid, a compound of significant interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate informed solvent selection and application.

Introduction: Understanding the Molecule

This compound is a heterocyclic organic compound featuring an indazole core substituted with a nitro group and a carboxylic acid moiety. Its molecular structure (C₈H₅N₃O₄) and molecular weight of 207.14 g/mol are fundamental to its physicochemical properties.[1][2][3] The presence of a carboxylic acid group confers acidic properties, while the nitro group and the bicyclic aromatic system contribute to its polarity and potential for intermolecular interactions. An understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The polarity of this compound, arising from its functional groups, dictates its affinity for solvents of similar polarity. The carboxylic acid and the N-H group of the indazole ring can act as hydrogen bond donors, while the oxygen atoms of the nitro and carboxyl groups, along with the nitrogen atoms of the indazole ring, can act as hydrogen bond acceptors. These features suggest a complex solubility profile that is highly dependent on the solvent's characteristics.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative assessment can be derived from its structural features and by analogy to similar compounds.[2][5]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding with the solvent are expected to facilitate dissolution.[5] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the relatively large and nonpolar aromatic core may limit extensive solubility, particularly in water.[5] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the molecule makes it unlikely to dissolve in nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions without compensatory solute-solvent interactions.[4] |

| Acidic/Basic Aqueous | Dilute HCl, Dilute NaOH | High in Basic Solutions | As a carboxylic acid, the compound will be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.[6] Solubility in acidic solutions is expected to be low. |

The Critical Influence of pH on Aqueous Solubility

The solubility of ionizable compounds is often highly dependent on the pH of the aqueous medium.[7][8][9] For this compound, which possesses an acidic carboxylic acid group, this effect is particularly pronounced.

In an aqueous environment, the following equilibrium exists:

C₈H₅N₃O₄ (solid) ⇌ C₈H₄N₃O₄⁻ (aq) + H⁺ (aq)

According to Le Châtelier's principle, in an acidic solution (low pH), the excess of H⁺ ions will shift the equilibrium to the left, favoring the neutral, less soluble form of the acid and thus decreasing its solubility.[10] Conversely, in a basic solution (high pH), the hydroxide ions (OH⁻) will neutralize the H⁺ ions, shifting the equilibrium to the right. This deprotonates the carboxylic acid to form the more polar and significantly more water-soluble carboxylate anion, thereby increasing the overall solubility of the compound.[11]

This pH-dependent solubility is a critical consideration in drug development for controlling the dissolution and absorption of acidic active pharmaceutical ingredients.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][11]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents.

-

The presence of undissolved solid is crucial to ensure that saturation is achieved.[5]

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used for comparative purposes.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.[5] This step is critical for accurate results.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer to generate a standard curve (e.g., absorbance vs. concentration).[5]

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Sources

- 1. capotchem.com [capotchem.com]

- 2. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 3. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. How does pH affect solubility? - askIITians [askiitians.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 6-Nitro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 6-Nitro-1H-indazole-3-carboxylic acid. While direct, extensive literature on this specific molecule is limited, this document synthesizes data from analogous nitroaromatic and indazole compounds to establish a scientifically grounded framework for its handling, analysis, and interpretation. We will explore the foundational principles of thermal analysis, propose a likely decomposition pathway, and provide detailed experimental protocols for characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Safety considerations paramount for the study of nitro-containing heterocyclic compounds are also emphasized.

Introduction: The Significance of this compound

This compound is a member of the indazole family, a class of heterocyclic compounds recognized for their broad range of biological activities. The indazole core is a key pharmacophore in numerous therapeutic agents. The presence of a nitro group (-NO₂), a strong electron-withdrawing moiety, and a carboxylic acid (-COOH) group significantly influences the molecule's electronic properties, reactivity, and, critically, its thermal stability.

Nitroaromatic compounds are known for their energetic nature, and understanding their thermal behavior is not merely an academic exercise; it is a fundamental safety and quality control requirement in drug development and chemical synthesis. Thermal decomposition can lead to runaway reactions, compromising sample integrity and posing significant safety hazards.[1] Therefore, a thorough characterization of the thermal properties of molecules like this compound is essential for defining safe storage, handling, and processing temperatures.

Physicochemical and Spectroscopic Properties

To understand the thermal behavior of a compound, it is essential to first characterize its fundamental properties. The properties for this compound are compared with a related isomer in the table below.

Table 1: Comparative Physicochemical Properties of Indazole Derivatives

| Property | This compound | 3-Nitro-1H-indazole-6-carboxylic acid (Predicted) |

| Molecular Formula | C₈H₅N₃O₄ | C₈H₅N₃O₄ |

| Molecular Weight ( g/mol ) | 207.14 | 207.14 |

| Appearance | Solid (form to be confirmed by analysis) | Solid |

| Solubility | Soluble in DMSO at 10 mM.[2] | Moderate in DMSO, low in H₂O.[2] |

| Boiling Point (°C) | 547.1 ± 30.0.[2] | ~547.[2] |

Note: Data for the 6-nitro isomer is based on available information, while some data for the 3-nitro isomer is predicted and serves for comparative purposes.[2]

Spectroscopic analysis provides insight into the molecular structure. For this compound, key spectral features would be expected in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Analogous nitro-indazoles show characteristic IR peaks for the asymmetric NO₂ stretch (~1520 cm⁻¹) and symmetric NO₂ stretch (~1350 cm⁻¹), along with a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid.[2] In ¹H NMR, deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm) and a downfield-shifted carboxylic proton (δ ~13 ppm) are anticipated.[2]

Thermal Analysis: Methodology and Experimental Design

The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and decomposition.[3] TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with decomposition or volatilization.

Causality Behind Experimental Choices

-

Heating Rate: A standard heating rate of 10°C/min is often used for initial screening to provide a clear overview of thermal events.[1] Slower heating rates (e.g., 1-5°C/min) can offer better resolution of overlapping thermal events.[4]

-

Atmosphere: An inert atmosphere (typically nitrogen or argon) is crucial.[1][4] It prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's decomposition, not a reaction with air.

-

Crucible Type: For energetic materials like nitroaromatics, high-pressure crucibles are recommended to contain any rapid gas evolution during decomposition.[4][5] Gold-plated crucibles offer excellent chemical inertness.[4][5]

-

Sample Size: Small sample sizes (typically 1-5 mg) are used to minimize the risk of a runaway reaction and to ensure uniform heating.[1]

Detailed Experimental Protocol for Thermal Analysis

Objective: To determine the melting point, onset of decomposition, and mass loss profile of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Materials:

-

This compound sample

-

High-pressure DSC pans (gold-plated or hermetically sealed aluminum)

-

TGA pans (ceramic or platinum)

-

High-purity nitrogen gas

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into the appropriate crucible (DSC or TGA pan).

-

Instrument Setup (DSC):

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the cell at a starting temperature, e.g., 30°C.

-

-

DSC Analysis:

-

Heat the sample from 30°C to a final temperature (e.g., 400°C) at a linear heating rate of 10°C/min. The final temperature should be well above the expected decomposition.

-

Record the heat flow as a function of temperature.

-

-

Instrument Setup (TGA):

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min.

-

Equilibrate at a starting temperature, e.g., 30°C.

-

-

TGA Analysis:

-

Heat the sample from 30°C to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

DSC: Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events. Integrate the peak area of the exotherm to quantify the heat of decomposition (ΔHd).

-

TGA: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%). Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermal Analysis of this compound.

Expected Thermal Behavior and Postulated Decomposition Pathway

Based on the known behavior of related nitroaromatic and carboxylic acid compounds, a multi-stage decomposition process is anticipated for this compound.

Table 2: Expected Thermal Events and Interpretation

| Thermal Event | Technique | Expected Observation | Interpretation |

| Melting | DSC | Sharp endothermic peak | Transition from solid to liquid phase. The peak temperature corresponds to the melting point. |

| Initial Decomposition | DSC/TGA | Strong exothermic peak in DSC, accompanied by initial mass loss in TGA. | The onset of this exotherm is a critical parameter for determining the maximum safe processing temperature. |

| Decarboxylation | TGA | A distinct mass loss step corresponding to the loss of CO₂ (44 g/mol ). | The carboxylic acid group is thermally labile and is expected to decompose, releasing carbon dioxide.[6] |

| Nitro Group/Ring Cleavage | TGA | Subsequent, often rapid, mass loss stages. | Cleavage of the C-NO₂ bond and fragmentation of the indazole ring system, releasing gases like NO₂, N₂, and various carbonaceous fragments.[7] |

| Char Formation | TGA | Residual mass at high temperatures. | Formation of a stable carbonaceous residue. |

Postulated Decomposition Pathway

The decomposition is likely initiated by two competing or sequential pathways:

-

Decarboxylation: The loss of CO₂ from the carboxylic acid group to form 6-nitro-1H-indazole.

-

Nitro Group Scission: Homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds, to form radical species.[7]

These initial steps would be followed by the complex breakdown of the indazole ring, leading to the evolution of gaseous products such as H₂O, N₂, and oxides of nitrogen and carbon.

Caption: Postulated decomposition pathway for this compound.

Safety, Handling, and Storage

Given its nitroaromatic structure, this compound must be treated as a potentially energetic and hazardous material.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9] Avoid creating dusts.

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[8][10][11] Take precautionary measures against static discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It should be kept away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Thermal Stress: As indicated by stability studies on the related aldehyde, elevated temperatures can accelerate degradation.[12] Avoid unnecessary heating. Solutions should be prepared fresh and, if storage is necessary, kept refrigerated and protected from light, as nitroaromatic compounds can be photosensitive.[12]

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application in research and development. This guide outlines a robust framework for its characterization using DSC and TGA. The anticipated decomposition pathway involves initial decarboxylation and/or C-NO₂ bond scission, followed by fragmentation of the heterocyclic ring. The exothermic nature of this decomposition underscores the necessity of strict adherence to safety protocols. The methodologies and insights presented here provide a solid foundation for researchers to confidently and safely investigate this and other related energetic molecules.

References

-

Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry. Available at: [Link]

-

Muşuc, A. M., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

-

(2022). nitro thinner Safety Data Sheet. Available at: [Link]

-

Chemius. (n.d.). nitro razredčilo Safety Data Sheet. Available at: [Link]

-

BOLL. (2022). Safety data sheet of 'ROZCIEŃCZALNIK NITRO - NITRO THINNER'. Available at: [Link]

-

Ripa, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

-

Ripa, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

- (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

- (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available at: [Link]

-

RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available at: [Link]

-

(2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological properties of new 5-nitroindazole derivatives. Available at: [Link]

-

Burnham, A. K., et al. (2023). New thermal decomposition pathway for TATB. NIH National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (2014). Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. Available at: [Link]

-

Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Available at: [Link]

Sources

- 1. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]